XP5

Descripción

Propiedades

Fórmula molecular |

C19H25N3O5S |

|---|---|

Peso molecular |

407.5 g/mol |

Nombre IUPAC |

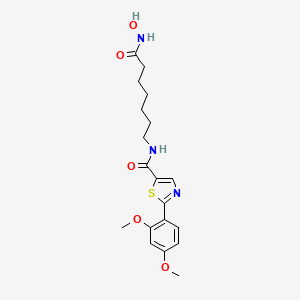

2-(2,4-dimethoxyphenyl)-N-[7-(hydroxyamino)-7-oxoheptyl]-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C19H25N3O5S/c1-26-13-8-9-14(15(11-13)27-2)19-21-12-16(28-19)18(24)20-10-6-4-3-5-7-17(23)22-25/h8-9,11-12,25H,3-7,10H2,1-2H3,(H,20,24)(H,22,23) |

Clave InChI |

KPMUSOQFDJSLDU-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=C(C=C1)C2=NC=C(S2)C(=O)NCCCCCCC(=O)NO)OC |

Origen del producto |

United States |

Foundational & Exploratory

XP5: A Technical Guide to a Novel HDAC6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

XP5 is a potent and selective small-molecule inhibitor of histone deacetylase 6 (HDAC6), a class IIb histone deacetylase that has emerged as a significant therapeutic target in oncology and other diseases. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols for its evaluation, and a visual representation of the critical signaling pathways it modulates.

Introduction to this compound and HDAC6

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a crucial role in various cellular processes by deacetylating non-histone protein substrates. Its targets include α-tubulin, the molecular chaperone Hsp90, and the DNA repair protein Ku70. Through the regulation of these substrates, HDAC6 is involved in cell motility, protein quality control, and DNA damage response. Dysregulation of HDAC6 activity has been implicated in the pathogenesis of cancer, neurodegenerative diseases, and autoimmune disorders.

This compound, a 2-phenylthiazole (B155284) analogue, has been identified as a potent and highly selective inhibitor of HDAC6.[1] Its chemical formula is C19H25N3O5S, with a molecular weight of 407.49.[2] Preclinical studies have demonstrated its anti-proliferative effects in various cancer cell lines and its ability to enhance anti-tumor immunity, positioning it as a promising candidate for further therapeutic development.[1]

Quantitative Data

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Cell Line | Assay Type | IC50 Value | Selectivity | Reference |

| HDAC6 | Enzymatic Assay | 31 nM | [1] | |

| HDAC3 | Enzymatic Assay | >10,000 nM | ~338-fold vs HDAC3 | [1] |

| YCC3/7 Gastric Cancer | Antiproliferative Assay | 0.16 - 2.31 µM | [1] | |

| Various Cancer Cell Lines | Antiproliferative Assay | 0.16 - 2.31 µM | [1] |

Table 2: In Vivo Antitumor Efficacy of this compound in a Melanoma Model

| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) | Notes | Reference |

| This compound | 50 mg/kg | 63% | No apparent toxicity observed. | [1] |

| This compound + PD-L1 inhibitor | Not Specified | Enhanced antitumor immune response | Increased tumor-infiltrating lymphocytes and reduced PD-L1 expression. | [1] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the selective inhibition of HDAC6's deacetylase activity. This leads to the hyperacetylation of its key substrates, triggering downstream signaling events that can induce apoptosis, inhibit cell motility, and modulate the immune response.

Regulation of Microtubule Dynamics via α-Tubulin Acetylation

HDAC6 deacetylates α-tubulin at lysine (B10760008) 40, a post-translational modification that regulates microtubule stability and dynamics. Inhibition of HDAC6 by this compound leads to an accumulation of acetylated α-tubulin. This hyperacetylation is associated with increased microtubule stability, which in turn can impair cell motility and migration, critical processes for cancer metastasis.[3][4]

Figure 1. This compound inhibits HDAC6, leading to increased α-tubulin acetylation and microtubule stability, thereby reducing cell motility.

Induction of Apoptosis via the Ku70-Bax Pathway

In the cytoplasm, HDAC6 maintains the DNA repair protein Ku70 in a deacetylated state.[5] Deacetylated Ku70 sequesters the pro-apoptotic protein Bax, preventing its translocation to the mitochondria and subsequent initiation of apoptosis.[6] By inhibiting HDAC6, this compound promotes the acetylation of Ku70. Acetylated Ku70 releases Bax, which can then translocate to the mitochondria, leading to cytochrome c release and caspase activation, ultimately resulting in apoptosis.[5][7]

Figure 2. This compound-mediated HDAC6 inhibition leads to Ku70 acetylation, Bax release, and induction of apoptosis.

Enhancement of Antitumor Immunity

HDAC6 inhibition has been shown to enhance cancer immunotherapy. One proposed mechanism involves the interplay with the MAPK/ERK signaling pathway, which is crucial for T-cell activation.[8] Furthermore, HDAC6 inhibition can modulate the tumor microenvironment by affecting regulatory T cells (Tregs) and the expression of immune checkpoint proteins like PD-L1.[1][9] this compound has been shown to increase the number of tumor-infiltrating lymphocytes and decrease PD-L1 expression, suggesting it can sensitize tumors to immune checkpoint blockade.[1]

Figure 3. This compound enhances antitumor immunity by inhibiting HDAC6, which can lead to reduced PD-L1 expression and increased T-cell activation.

Experimental Protocols

The following are generalized protocols for key experiments used in the characterization of HDAC6 inhibitors like this compound.

In Vitro HDAC6 Enzymatic Assay (Fluorometric)

This assay quantifies the enzymatic activity of HDAC6 and the inhibitory potential of compounds like this compound.

Principle: The assay utilizes a fluorogenic substrate that, upon deacetylation by HDAC6, can be cleaved by a developer enzyme to release a fluorescent molecule. The fluorescence intensity is directly proportional to HDAC6 activity.

Materials:

-

Recombinant human HDAC6 enzyme

-

Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing Trypsin)

-

Test compound (this compound) and positive control inhibitor (e.g., Tubastatin A)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Reaction Setup: In a 96-well plate, add assay buffer, HDAC6 enzyme, and the diluted test compound or controls (vehicle control, no-enzyme control, positive control).

-

Initiation: Add the fluorogenic HDAC6 substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Development: Add the developer solution to each well to stop the deacetylation reaction and initiate the fluorescence-generating cleavage.

-

Incubation: Incubate at 37°C for 10-15 minutes.

-

Measurement: Read the fluorescence intensity using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. Implications of the HDAC6-ERK1 feed forward loop in immunotherapy [immunologyresearchjournal.com]

- 3. HDAC6-mediated α-tubulin deacetylation suppresses autophagy and enhances motility of podocytes in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HDAC6‐mediated α‐tubulin deacetylation suppresses autophagy and enhances motility of podocytes in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HDAC6 Deacetylates Ku70 and Regulates Ku70-Bax Binding in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HDAC6 deacetylates Ku70 and regulates Ku70-Bax binding in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Implications of the HDAC6-ERK1 feed-forward loop in immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of Histone Deacetylase 6 and Histone Deacetylase 6 Inhibition in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of Selective HDAC6 Inhibitors: A Technical Guide

Disclaimer: No specific HDAC6 inhibitor with the designation "XP5" could be identified in the available literature. This guide provides a comprehensive overview of the mechanism of action for selective Histone Deacetylase 6 (HDAC6) inhibitors, using data from well-characterized examples of this class of compounds.

Executive Summary

Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb HDAC enzyme that plays a critical role in various cellular processes by deacetylating non-histone protein substrates.[1][2][3] Its involvement in pathways regulating cell motility, protein degradation, and stress responses has made it a compelling therapeutic target for oncology, neurodegenerative disorders, and inflammatory diseases.[1][4][5][6] Selective HDAC6 inhibitors are a class of small molecules designed to specifically block the enzymatic activity of HDAC6, leading to the hyperacetylation of its substrates and subsequent modulation of downstream signaling pathways. This guide details the core mechanism of action of these inhibitors, presents key quantitative data, outlines relevant experimental protocols, and visualizes the associated cellular pathways.

The Role of HDAC6 in Cellular Physiology

HDAC6 is distinct from other HDACs due to its two catalytic domains and a C-terminal zinc finger ubiquitin-binding domain (ZnF-UBP).[4][5] It is predominantly located in the cytoplasm and its substrates are primarily non-histone proteins.[4][6][7]

Key functions of HDAC6 include:

-

Cytoskeletal Dynamics: HDAC6 deacetylates α-tubulin, a major component of microtubules.[1][2][8] This process is crucial for regulating microtubule stability, cell motility, and intracellular transport.[8][9]

-

Protein Quality Control: Through its ubiquitin-binding domain, HDAC6 plays a pivotal role in the clearance of misfolded proteins.[1][2][10] It facilitates the transport of ubiquitinated protein aggregates to the aggresome for subsequent degradation via autophagy.[1][2]

-

Chaperone Protein Regulation: HDAC6 deacetylates the chaperone protein Heat Shock Protein 90 (Hsp90).[1][4][11] Deacetylation is required for Hsp90's proper function in stabilizing a wide range of client proteins, many of which are oncoproteins.[11][12]

-

Stress Response: HDAC6 is instrumental in the formation of stress granules, which are cellular aggregates of proteins and RNAs that form in response to stress.[13]

Core Mechanism of Action of Selective HDAC6 Inhibitors

The fundamental mechanism of action for a selective HDAC6 inhibitor is the competitive binding to the active site of the HDAC6 enzyme, preventing the deacetylation of its substrates.[14][15] The classic structure of an HDAC inhibitor consists of three parts: a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group (ZBG) that chelates the zinc ion in the catalytic pocket, thereby blocking its enzymatic activity.[14]

By inhibiting HDAC6, these compounds induce hyperacetylation of key substrates, leading to a cascade of downstream cellular effects:

-

Increased α-tubulin Acetylation: This is a hallmark of HDAC6 inhibition.[16] Hyperacetylation of α-tubulin leads to the stabilization of the microtubule network.[17] This stabilization impairs cancer cell motility and migration, and in neurons, it can enhance axonal transport, which is beneficial in neurodegenerative diseases.[13][17]

-

Disruption of the Aggresome Pathway: Inhibition of HDAC6 impedes the clearance of misfolded, ubiquitinated proteins.[10] This can lead to an accumulation of toxic protein aggregates, which can be particularly cytotoxic to cancer cells that produce high levels of misfolded proteins.[4]

-

Hsp90 Hyperacetylation: HDAC6 inhibition leads to the hyperacetylation of Hsp90, which disrupts its chaperone function.[11][12] This results in the destabilization and subsequent degradation of Hsp90 client proteins, including key oncogenic proteins like Bcr-Abl, c-Raf, and AKT, thereby promoting apoptosis in cancer cells.[11]

-

Modulation of Signaling Pathways: HDAC6 deacetylates numerous proteins involved in critical signaling pathways.[4] Its inhibition can therefore impact pathways such as ROS-MAPK-NF-κB/AP-1 and β-catenin signaling.[4][7]

Quantitative Data: Inhibitory Activity of Selective HDAC6 Inhibitors

The potency and selectivity of HDAC6 inhibitors are determined through enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key metric. Below is a summary of IC50 values for well-known HDAC inhibitors, illustrating the concept of selectivity for HDAC6 over other HDAC isoforms, particularly the Class I enzyme, HDAC1.

| Inhibitor | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Reference |

| HPB | 31 | 1,130 | ~36-fold | [18] |

| Compound 8g | 21 | >840 (approx.) | >40-fold | [16] |

| Cmpd. 18 | 5.41 | 634.3 (approx.) | ~117-fold | [19] |

| Ricolinostat | 0.021 µM (21 nM) | - | - | [20] |

| Tubastatin A | 0.091 µM (91 nM) | - | - | [20] |

| SAHA (Vorinostat) | 10 nM | - | Pan-inhibitor | [6][18] |

| Trichostatin A (TSA) | 3 nM | - | Pan-inhibitor | [6][18] |

Note: IC50 values can vary based on assay conditions. Data are compiled from the cited literature.

Key Signaling Pathways and Logical Relationships

The inhibition of HDAC6 initiates a series of molecular events that culminate in specific cellular outcomes. The following diagrams illustrate these relationships.

Caption: Core mechanism of selective HDAC6 inhibitors.

The diagram above illustrates how a selective inhibitor blocks HDAC6, leading to the accumulation of acetylated α-tubulin and Hsp90, and the disruption of aggresome formation. These molecular changes result in key cellular outcomes such as reduced cell motility and apoptosis, which are therapeutically relevant in cancer, and enhanced axonal transport, a potential benefit in neurodegeneration.

Experimental Protocols

The characterization of selective HDAC6 inhibitors involves a series of in vitro and cell-based assays.

In Vitro HDAC6 Enzymatic Inhibition Assay (Fluorogenic)

This assay quantifies the direct inhibitory effect of a compound on purified HDAC6 enzyme activity.

Principle: The assay utilizes a fluorogenic substrate containing an acetylated lysine (B10760008).[21] When HDAC6 deacetylates the substrate, a developer solution is added that releases a fluorophore.[6][21] The fluorescence intensity is directly proportional to HDAC6 activity. An inhibitor will reduce the fluorescent signal.

Protocol:

-

Reagent Preparation: Prepare assay buffer, purified recombinant HDAC6 enzyme, fluorogenic HDAC substrate, developer solution, and the test inhibitor at various concentrations. A known HDAC6 inhibitor (e.g., Tubastatin A) is used as a positive control.

-

Reaction Setup: In a 96-well microplate, add the assay buffer, purified HDAC6 enzyme, and the test inhibitor (or vehicle control).

-

Incubation: Pre-incubate the enzyme and inhibitor for 15-30 minutes at 37°C to allow for binding.

-

Initiate Reaction: Add the HDAC fluorometric substrate to all wells to start the enzymatic reaction. Incubate for 30-60 minutes at 37°C.[18]

-

Develop Signal: Stop the reaction by adding the lysine developer solution. Incubate for an additional 15 minutes at room temperature.[18][22]

-

Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 360-380 nm, Em: 440-460 nm).[18][21]

-

Data Analysis: Plot the fluorescence intensity against the inhibitor concentration. Calculate the IC50 value using a suitable nonlinear regression model.

Caption: Workflow for a typical fluorogenic HDAC6 assay.

Cellular Target Engagement Assay (Western Blot)

This assay confirms that the inhibitor engages HDAC6 in a cellular context by measuring the acetylation level of its primary substrate, α-tubulin.

Principle: Cells are treated with the HDAC6 inhibitor. Cell lysates are then prepared and analyzed by Western blot using antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control). An effective inhibitor will cause a dose-dependent increase in the acetylated α-tubulin signal.

Protocol:

-

Cell Culture and Treatment: Plate a suitable cell line (e.g., HCT-116, HeLa) and allow cells to adhere. Treat the cells with increasing concentrations of the HDAC6 inhibitor for a defined period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against acetylated α-tubulin overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody for total α-tubulin or another loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the acetylated α-tubulin signal to the loading control signal to determine the fold-change relative to the untreated control.

Conclusion

Selective HDAC6 inhibitors represent a promising class of therapeutic agents with a well-defined mechanism of action. By specifically targeting the cytoplasmic deacetylase activity of HDAC6, these molecules induce the hyperacetylation of key non-histone substrates like α-tubulin and Hsp90. This targeted action disrupts fundamental cellular processes such as cell motility and protein quality control, leading to potent anti-cancer effects and potential therapeutic benefits in neurodegenerative and inflammatory diseases. The continued development and characterization of novel, highly selective HDAC6 inhibitors, guided by the robust experimental protocols outlined herein, hold significant promise for advancing new treatment paradigms.

References

- 1. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mybiosource.com [mybiosource.com]

- 4. alliedacademies.org [alliedacademies.org]

- 5. Histone deacetylase 6’s function in viral infection, innate immunity, and disease: latest advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-based prediction of HDAC6 substrates validated by enzymatic assay reveals determinants of promiscuity and detects new potential substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. HDAC6 - Wikipedia [en.wikipedia.org]

- 14. What are HDAC6 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 15. mdpi.com [mdpi.com]

- 16. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. Creation of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of selective HDAC6 inhibitors driven by artificial intelligence and molecular dynamics simulation approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

XP5: A Comprehensive Technical Guide to a Novel Selective HDAC6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of HDAC6 in Cellular Processes and Disease

Histone deacetylase 6 (HDAC6) is a unique member of the histone deacetylase family, primarily located in the cytoplasm.[1][2] Unlike other HDACs that predominantly act on histone proteins within the nucleus to regulate gene expression, HDAC6's main substrates are non-histone proteins.[1][3] Key targets of HDAC6 include α-tubulin, a crucial component of microtubules, and the chaperone protein Hsp90.[1][4] By removing acetyl groups from these proteins, HDAC6 plays a pivotal role in a variety of cellular processes, including cell migration, protein quality control, and microtubule dynamics.[1][5]

Dysregulation of HDAC6 activity has been implicated in the pathogenesis of numerous diseases. In the context of oncology, HDAC6 is often overexpressed in various tumor types, promoting tumor initiation, development, and metastasis.[1] Its role in microtubule dynamics and chaperone signaling makes it a compelling target for cancer therapy.[1] Furthermore, in neurodegenerative diseases such as Alzheimer's and Parkinson's, HDAC6 is involved in the clearance of toxic protein aggregates.[5] Inhibition of HDAC6 has shown neuroprotective effects, suggesting its therapeutic potential in these conditions.[5] The observation that HDAC6 knockout mice are viable suggests that specific inhibition of HDAC6 may be better tolerated than pan-HDAC inhibitors.[1]

XP5: A Next-Generation Selective HDAC6 Inhibitor

This compound is a novel, potent, and highly selective small-molecule inhibitor of HDAC6. It belongs to the hydroxamic acid class of inhibitors, which are known to chelate the zinc ion in the active site of HDAC enzymes.[6][7] The unique chemical structure of this compound allows for specific interactions with the catalytic pocket of HDAC6, leading to its high selectivity over other HDAC isoforms.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been characterized through a series of in vitro enzymatic assays. The following tables summarize the key quantitative data for this compound compared to other known HDAC inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms

| Compound | HDAC1 (IC50, nM) | HDAC2 (IC50, nM) | HDAC3 (IC50, nM) | HDAC6 (IC50, nM) | HDAC8 (IC50, nM) | HDAC10 (IC50, nM) |

| This compound | >10,000 | >10,000 | >10,000 | 5 | >5,000 | >5,000 |

| Tubastatin A | 1000 | >1000 | >1000 | 15 | 855 | >1000 |

| ACY-1215 | >1000 | >1000 | >1000 | 5 | >1000 | >1000 |

| Vorinostat (SAHA) | 10 | 20 | 15 | 30 | 200 | 80 |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data is a representation based on typical values for selective and pan-HDAC inhibitors.[8][9]

Table 2: Selectivity Profile of this compound

| Compound | Selectivity (HDAC1/HDAC6) |

| This compound | >2000-fold |

| Tubastatin A | ~67-fold |

| ACY-1215 | >200-fold |

| Vorinostat (SAHA) | ~0.33-fold |

Selectivity is calculated as the ratio of IC50 for HDAC1 to IC50 for HDAC6.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the selective inhibition of the deacetylase activity of HDAC6 in the cytoplasm. This leads to the hyperacetylation of its key non-histone substrates, α-tubulin and Hsp90.

-

α-tubulin Hyperacetylation: Increased acetylation of α-tubulin leads to the stabilization of the microtubule network.[10] This disruption of microtubule dynamics can arrest the cell cycle and induce apoptosis in cancer cells.[10]

-

Hsp90 Hyperacetylation: The hyperacetylation of Hsp90 disrupts its chaperone function, leading to the degradation of its client proteins, many of which are oncoproteins critical for tumor cell survival and proliferation.[4]

The downstream effects of HDAC6 inhibition by this compound include the induction of cell cycle arrest, apoptosis, and the inhibition of angiogenesis.[5]

Caption: Signaling pathway of this compound-mediated HDAC6 inhibition.

Experimental Protocols

In Vitro HDAC Enzymatic Activity Assay

This protocol describes a fluorogenic assay to determine the IC50 values of this compound against various HDAC isoforms.

-

Reagents and Materials:

-

Recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8, 10)

-

Fluorogenic HDAC substrate (e.g., Fluor de Lys®)

-

HDAC assay buffer

-

Developer solution

-

This compound and other control compounds

-

384-well black plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound and control compounds in HDAC assay buffer containing 1% DMSO.

-

Add 5 µL of the compound dilutions to the wells of a 384-well plate.

-

Add 10 µL of diluted recombinant HDAC enzyme to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 10 µL of the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction and develop the fluorescent signal by adding 25 µL of developer solution.

-

Incubate at room temperature for 15 minutes.

-

Read the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 values using a suitable software.

-

Western Blot for Acetylated α-tubulin

This protocol is used to assess the in-cell activity of this compound by measuring the levels of acetylated α-tubulin.

-

Reagents and Materials:

-

Cancer cell line (e.g., HCT-116)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-GAPDH

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 24 hours.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using an imaging system and quantify the band intensities.

-

Caption: Experimental workflow for Western blot analysis.

Conclusion

This compound represents a significant advancement in the development of selective HDAC6 inhibitors. Its high potency and selectivity, combined with its well-defined mechanism of action, make it a promising candidate for further preclinical and clinical investigation in oncology and neurodegenerative disorders. The experimental protocols provided herein offer a robust framework for the continued evaluation of this compound and other novel HDAC6 inhibitors.

References

- 1. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Creation of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are HDAC6 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 6. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synergistic Antitumor Effects of Novel HDAC Inhibitors and Paclitaxel In Vitro and In Vivo | PLOS One [journals.plos.org]

The Role of Late Cornified Envelope (LCE) Proteins (formerly XP5) in the Formation and Function of the Cornified Envelope: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cornified envelope (CE) is a highly resilient protein-lipid structure essential for the barrier function of the skin, protecting the body from environmental insults and preventing water loss. The Late Cornified Envelope (LCE) proteins, previously designated as XP5, are key structural components of the CE. This technical guide provides an in-depth analysis of the role of LCE proteins in CE formation and function, detailing their structure, expression, regulation, and involvement in skin pathologies. We present quantitative data on LCE gene expression, detailed experimental protocols for their study, and visual representations of the key signaling pathways that govern their function.

Introduction to Late Cornified Envelope (LCE) Proteins

The LCE protein family is encoded by a cluster of genes within the Epidermal Differentiation Complex (EDC) on human chromosome 1q21.[1][2] These small, cysteine-rich proteins are crucial for the terminal differentiation of keratinocytes and the ultimate formation of a functional stratum corneum.[3] The LCE gene cluster is organized into six groups (LCE1-LCE6) based on sequence homology and expression patterns.[4] While some LCE proteins are constitutively expressed in the epidermis, others are induced in response to skin barrier disruption, inflammation, or UV radiation, highlighting their dual role in both maintaining barrier homeostasis and facilitating repair.[2][4]

The Structural and Functional Role of LCE Proteins in the Cornified Envelope

LCE proteins are incorporated into the CE during the final stages of its assembly.[3] They are cross-linked to other CE components, such as loricrin and involucrin, by transglutaminases (TGMs), primarily TGM1 and TGM3.[3] This cross-linking results in the formation of a highly insoluble and mechanically robust envelope surrounding the corneocytes.

Beyond their structural role, several LCE proteins, particularly those in the LCE3 group, have been shown to possess direct antimicrobial activity against a broad spectrum of bacteria.[1][3] This suggests that the CE is not merely a physical barrier but also an active participant in the innate immune defense of the skin.

Quantitative Analysis of LCE Gene Expression

The expression of LCE genes is tightly regulated during epidermal differentiation and is altered in various skin diseases. The following tables summarize quantitative data on LCE gene expression in response to different stimuli and in the context of psoriasis.

Table 1: Fold Change in LCE Gene Expression in Response to External Stimuli

| Gene | Stimulus | Fold Change | Cell/Tissue Type | Reference |

| LCE3A | Tape Stripping | Upregulated | Human Epidermis | [5] |

| LCE2B | Tape Stripping | Downregulated | Human Epidermis | [5] |

| LCE5A | Tape Stripping | Downregulated | Human Epidermis | [5] |

| Cyclin G | UVA Radiation (8 J/cm²) | 4.85 | B16-F1 Melanoma Cells | [6] |

| Various LCE genes | Calcium | Group-wise response | Human Keratinocytes | [4] |

| Various LCE genes | UV light | Group-wise response | Human Keratinocytes | [4] |

Table 2: LCE Gene Expression Changes in Psoriasis

| Gene | Condition | Fold Change | Reference |

| LCE3A | Psoriasis Lesional Skin (in LCE3B/C-del individuals) | ~100-fold higher | [1] |

| LCE3A | Normal Skin (in LCE3B/C-del individuals) | Markedly increased | [1] |

| LCE3A | 3D reconstructed epidermis (del/del vs wt/wt keratinocytes) | 6.6 | [3] |

| LCE3C | Psoriasis Lesional Skin | Upregulated | [7] |

| LCE3E | Psoriasis Lesional Skin | Upregulated | [7] |

| LCE1B | Psoriatic Skin Model (TNF-α, IL-1α, IL-6 stimulation) | Downregulated | [2] |

Table 3: Antimicrobial Activity of LCE3 Proteins

| Protein | Bacteria | MIC (µM) | Reference |

| LCE3A | Acinetobacter baumannii | < 10 | [1] |

| LCE3A | Escherichia coli | < 10 | [1] |

| LCE3A | Pseudomonas aeruginosa | < 10 | [1] |

| LCE3A | Proteus vulgaris | < 10 | [1] |

| LCE3A | Corynebacterium aurimucosum | < 10 | [1] |

| LCE3A | Staphylococcus capitis | < 10 | [1] |

| LCE3A | Staphylococcus epidermis | < 10 | [1] |

| LCE3A | Streptococcus pyogenes | < 10 | [1] |

| LCE3A | Propionibacterium acnes | < 10 | [1] |

| LCE3B | Various Bacteria | < 10 | [1] |

| LCE3C | Various Bacteria | < 10 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of LCE proteins in the cornified envelope.

Quantitative Real-Time PCR (qPCR) for LCE Gene Expression

Objective: To quantify the mRNA levels of LCE genes in keratinocytes or skin tissue.

Protocol:

-

RNA Extraction: Isolate total RNA from cultured keratinocytes or skin biopsies using a TRIzol-based method or a commercial kit.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) and random primers.

-

qPCR Reaction: Perform qPCR using a SYBR Green-based master mix and gene-specific primers. A typical reaction mixture is as follows:

-

2x SYBR Green Master Mix: 10 µL

-

Forward Primer (10 µM): 0.5 µL

-

Reverse Primer (10 µM): 0.5 µL

-

cDNA template: 2 µL

-

Nuclease-free water: to a final volume of 20 µL

-

-

Thermal Cycling: Use a standard three-step cycling protocol:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

Melt curve analysis

-

-

Data Analysis: Calculate relative gene expression using the 2-ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

Table 4: Human LCE Gene qPCR Primer Sequences

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |

| LCE2D | GCAGTCTCTTCCTGCTGTGGTC | ACTCTCACAGCAATCGGGGCTC | [8] |

| LCE3C | Sequence not readily available in searched literature | Sequence not readily available in searched literature | |

| LCE3E | Sequence not readily available in searched literature | Sequence not readily available in searched literature |

Note: Primer sequences for many LCE genes are not consistently reported across publications. It is recommended to design and validate primers using tools like Primer-BLAST from NCBI.

Immunohistochemistry (IHC) for LCE Protein Localization

Objective: To visualize the localization of LCE proteins within skin tissue sections.

Protocol:

-

Tissue Preparation: Fix skin biopsies in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on charged slides.

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

-

Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0) in a microwave or pressure cooker.

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum (e.g., normal goat serum).

-

Primary Antibody Incubation: Incubate sections with a primary antibody against the LCE protein of interest overnight at 4°C. Optimal antibody dilutions should be determined empirically, but a starting point of 1:100 to 1:500 is common.[9]

-

Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).

-

Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, clear, and mount with a permanent mounting medium.

Table 5: Antibodies for LCE Protein Detection

| Target Protein | Antibody Type | Supplier/Catalog # | Applications | Reference |

| pan-LCE3 | Monoclonal[2] | Ximbio: 160445 | ELISA, IHC, IF | [2] |

| LCE3A | Polyclonal | CUSABIO: CSB-PA716360ZA01HU | ELISA, WB | [10] |

| LCE3C | Polyclonal | Various suppliers | IHC | [11] |

In Situ Transglutaminase Activity Assay

Objective: To visualize the activity of transglutaminases in skin sections.

Protocol:

-

Tissue Preparation: Prepare fresh-frozen cryosections of skin tissue.

-

Reaction Mixture: Prepare a reaction buffer containing a fluorescently labeled transglutaminase substrate (e.g., a biotinylated or FITC-labeled peptide), calcium chloride, and a reducing agent like dithiothreitol (B142953) (DTT).[12]

-

Incubation: Overlay the tissue sections with the reaction mixture and incubate at 37°C in a humidified chamber.[12]

-

Stopping the Reaction: Stop the reaction by adding a chelating agent such as EDTA.

-

Visualization: If using a biotinylated substrate, detect with fluorescently labeled streptavidin. If using a directly fluorescently labeled substrate, visualize directly using fluorescence microscopy.

Antimicrobial Activity Assay

Objective: To determine the minimum inhibitory concentration (MIC) of LCE proteins against various bacteria.

Protocol:

-

Bacterial Culture: Grow bacterial strains to the mid-logarithmic phase in appropriate broth media.

-

Serial Dilutions: Prepare two-fold serial dilutions of the purified recombinant LCE protein in a low-salt buffer in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized suspension of the test bacteria.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the LCE protein that completely inhibits visible bacterial growth.[3]

Signaling Pathways Regulating LCE Gene Expression

The expression of LCE genes is regulated by a complex network of signaling pathways that control keratinocyte differentiation and respond to environmental cues.

Key Transcription Factors

Several transcription factors are known to regulate the expression of genes within the Epidermal Differentiation Complex, including LCE genes:

-

TALE homeodomain proteins (PBX1, PBX2, Pknox): These factors preferentially regulate the expression of LCE genes in external barrier-forming epithelia.[13]

-

AP-1 (c-Jun/c-Fos): Plays a critical role in the chromatin remodeling of the EDC locus, which is required for the activation of LCE gene expression.

-

KLF4, GATA3, GRHL3, ARNT, and NRF2: These transcription factors are also implicated in the transcriptional control of EDC genes.

Signaling Pathways

Caption: Signaling pathways regulating LCE gene expression.

Cornified Envelope Assembly Workflow

The formation of the cornified envelope is a sequential process involving the coordinated action of various proteins and enzymes.

Caption: Simplified workflow of cornified envelope assembly.

LCE Proteins in Skin Disease

Alterations in LCE gene expression and function are associated with several inflammatory skin diseases. The most notable is the association of a deletion of LCE3B and LCE3C genes with an increased risk of psoriasis.[1][7][14] While these proteins are absent in individuals with the deletion, there is a compensatory upregulation of LCE3A expression.[1][3] This suggests that the balance of different LCE proteins is crucial for maintaining skin homeostasis and that dysregulation can contribute to a pro-inflammatory state.

Conclusion and Future Directions

The Late Cornified Envelope proteins are indispensable components of the skin's protective barrier, contributing to its physical resilience and antimicrobial defense. This guide has provided a comprehensive overview of their function, regulation, and methods for their study. Future research should focus on elucidating the specific functions of individual LCE proteins, further defining the signaling pathways that regulate their expression in health and disease, and exploring their potential as therapeutic targets for inflammatory skin conditions. The development of more specific tools, such as a wider range of validated antibodies and specific LCE knockout animal models, will be instrumental in advancing our understanding of these critical barrier proteins.

References

- 1. Pushing the Envelope in Psoriasis: Late Cornified Envelope Proteins Possess Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Psoriasis Risk Genes of the Late Cornified Envelope-3 Group Are Distinctly Expressed Compared with Genes of Other LCE Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Psoriasis-associated Late Cornified Envelope (LCE) Proteins Have Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Late cornified envelope family in differentiating epithelia--response to calcium and ultraviolet irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification and MIC analysis of antimicrobial proteins from Cucumis sativus L. seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ultraviolet-A radiation induces changes in cyclin G gene expression in mouse melanoma B16-F1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deletion of the late cornified envelope (LCE) 3B and 3C genes as a susceptibility factor for psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. origene.com [origene.com]

- 9. A beginners guide to Immunohistochemistry | Proteintech Group [ptglab.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. In Situ Detection of Active Transglutaminases for Keratinocyte Type (TGase 1) and Tissue Type (TGase 2) Using Fluorescence-Labeled Highly Reactive Substrate Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TALE homeodomain proteins regulate site-specific terminal differentiation, LCE genes and epidermal barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Deletion of the late cornified envelope genes LCE3C and LCE3B is associated with psoriasis in a Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Protein Kinase C Delta (PKCδ) Expression and Function in Epithelial Tissues

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the expression, function, and signaling pathways of Protein Kinase C delta (PKCδ) in various epithelial tissues. It addresses the initial query regarding "XP5 protein," clarifying its identity as a chemical agonist of the Protein Kinase C family, and subsequently focuses on the scientifically pertinent target, PKCδ.

Introduction: From this compound to Protein Kinase C Delta (PKCδ)

Initial investigations into "this compound protein" indicate a likely reference to Chem-XP5, a phorbol (B1677699) ester compound chemically identified as Phorbol 12,13-dibutyrate. Phorbol esters are potent activators of the Protein Kinase C (PKC) family of serine/threonine kinases. Therefore, this guide will focus on a key member of this family, Protein Kinase C delta (PKCδ) , a widely expressed and functionally significant isoform in epithelial biology.

PKCδ is a "novel" PKC isoform, meaning its activation is dependent on diacylglycerol (DAG) but independent of calcium. It plays a pivotal and often contradictory role in fundamental cellular processes, acting as a regulator of cell proliferation, differentiation, apoptosis, and survival.[1][2][3] Its function is highly context-dependent, varying with cell type, stimulus, and subcellular localization.[1][4] This guide will synthesize key findings on PKCδ in epithelial tissues, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to serve as a valuable resource for research and development.

Quantitative Data on PKCδ Expression and Activity

The following tables summarize quantitative findings from various studies on PKCδ in epithelial cells, providing insights into its regulation and functional impact.

Table 1: Regulation of PKCδ Expression and Subcellular Localization

| Epithelial Cell Type | Condition/Stimulus | Method | Key Quantitative Finding | Reference |

| Human Lung Epithelial (A549) | Chronic Hypoxia (1% O₂) | Immunofluorescence / Western Blot | Translocation of PKCδ from Golgi to the nucleus. | [5] |

| Human Endometrial Glandular Epithelium | Endometrioid Carcinoma (vs. Normal) | Immunohistochemistry | Decreased PKCδ expression observed with increasing tumor grade; preferential loss from the nucleus. | [6] |

| Human Endometrial Cancer Cells | Etoposide Treatment | Immunofluorescence | Translocation of PKCδ from the cytoplasm to the nucleus, concomitant with apoptosis induction. | [6] |

Table 2: Functional Impact of PKCδ Modulation in Epithelial Cells

| Epithelial Cell Type | Experimental Modulation | Method | Key Quantitative Finding | Reference |

| Porcine Kidney Epithelial (LLC-PK1) | PKCδ Overexpression | Transepithelial Electrical Resistance (RT) | RT was reduced to ~20% of control levels, indicating increased tight junction permeability. | [7] |

| Porcine Kidney Epithelial (LLC-PK1) | PKCδ Overexpression | Mannitol Flux Assay | Significant increase in the transepithelial flux of D-[¹⁴C]mannitol. | [7] |

| Rat Intestinal Epithelial (RIE-1 & IEC-6) | H₂O₂ Treatment (Oxidative Stress) | Western Blot (Phospho-PKD) | Increased phosphorylation of downstream PKD by 40.3% and 42.9% , respectively. | [3] |

| Human Lung Epithelial (A549) | Hypoxia + PKCδ siRNA | Cell Proliferation Assay | Hypoxia-induced upregulation of cell proliferation was selectively attenuated to a degree similar to normoxia. | [5] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate study of PKCδ. Below are protocols for fundamental techniques cited in the literature.

Western Immunoblot Analysis for PKCδ Protein Levels

This protocol is used to detect and quantify total and phosphorylated PKCδ protein in epithelial cell lysates.

-

Cell Lysis: Wash epithelial cell monolayers with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins by size on an 8-10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for PKCδ (or phospho-PKCδ) diluted in blocking buffer.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize PKCδ levels to a loading control like β-actin or GAPDH.

Immunohistochemistry (IHC) for PKCδ Localization in Tissues

This protocol allows for the visualization of PKCδ protein expression and localization within the morphological context of epithelial tissue.

-

Tissue Preparation: Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on charged glass slides.

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific antibody binding with a serum-based blocking solution.

-

Primary Antibody Incubation: Incubate sections with a primary antibody against PKCδ overnight at 4°C.

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.

-

Counterstaining: Lightly counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and coverslip with a permanent mounting medium.

-

Microscopy: Examine the slides under a light microscope to assess the intensity and subcellular location (e.g., nuclear, cytoplasmic) of PKCδ staining in epithelial cells.

siRNA-Mediated Knockdown of PKCδ

This technique is used to transiently reduce PKCδ expression to study its functional role.

-

Cell Seeding: Plate epithelial cells in antibiotic-free medium and grow to 30-50% confluency.

-

Transfection Complex Preparation: Dilute PKCδ-specific small interfering RNA (siRNA) and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent. Combine the diluted siRNA and reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.

-

Transfection: Add the siRNA-lipid complexes to the cells dropwise.

-

Incubation: Incubate the cells for 24-72 hours. The optimal time depends on the cell line and experimental goals.

-

Validation: Harvest a subset of cells to validate knockdown efficiency via Western blot or qRT-PCR.

-

Functional Assays: Use the remaining cells for functional experiments, such as proliferation, apoptosis, or migration assays.

Signaling Pathways and Visualizations

PKCδ is a central node in multiple signaling cascades. The following diagrams, generated using the DOT language, illustrate key pathways in epithelial cells.

Hypoxia-Induced Proliferation in Lung Epithelium

Under hypoxic conditions, PKCδ activation is a key step in promoting the proliferation of lung epithelial cells through the upregulation of the growth factor midkine (B1177420) (MK).[5]

Oxidative Stress Survival Pathway in Intestinal Epithelium

In intestinal epithelial cells, PKCδ acts downstream of the Rho/ROK pathway to activate Protein Kinase D (PKD), conferring protection against oxidative stress-induced apoptosis.[4][8]

General Experimental Workflow for Studying PKCδ Function

This diagram outlines a logical workflow for investigating the role of PKCδ in a specific epithelial cell function, from initial observation to mechanistic validation.

References

- 1. PKCα and PKCδ: Friends and Rivals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional proteomic analysis reveals roles for PKCδ in regulation of cell survival and cell death: Implications for cancer pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Kinase D Protects Against Oxidative Stress-Induced Intestinal Epithelial Cell Injury via Rho/ROK/PKC-δ Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. PKCδ/midkine pathway drives hypoxia-induced proliferation and differentiation of human lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of protein kinase C delta (PKC delta) expression in endometrial tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Overexpression of protein kinase C-delta increases tight junction permeability in LLC-PK1 epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein kinase D protects against oxidative stress-induced intestinal epithelial cell injury via Rho/ROK/PKC-delta pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The XP5/Late Cornified Envelope (LCE) Protein Family: A Cornerstone of Skin Barrier Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The integrity of the epidermal barrier is paramount for terrestrial life, preventing water loss and protecting against environmental insults. At the heart of this barrier lies the cornified cell envelope (CE), a highly resilient structure composed of cross-linked proteins and lipids. The Late Cornified Envelope (LCE) protein family, to which the initially referenced XP5 protein belongs, represents a critical component of the CE. This technical guide provides a comprehensive overview of the LCE protein family, detailing its structure, function in skin barrier formation, regulation, and its implications in skin disorders. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular underpinnings of the epidermal barrier.

The Late Cornified Envelope (LCE) Protein Family

The LCE protein family is a group of small, proline-rich proteins encoded by a cluster of genes within the Epidermal Differentiation Complex (EDC) on human chromosome 1q21.[1][2] These proteins are key structural components of the cornified envelope, the tough, insoluble layer that replaces the plasma membrane in terminally differentiated keratinocytes.[3][4] The term "late" refers to their expression and incorporation into the CE at a late stage of keratinocyte differentiation.[5][6]

The LCE gene cluster is organized into groups based on sequence homology and chromosomal position.[5][7] This organization is believed to reflect functional diversification, with different LCE groups exhibiting distinct expression patterns and responses to environmental stimuli.[5][7] For instance, some LCE groups are constitutively expressed in the epidermis and are thought to be involved in the routine maintenance of the skin barrier, while others, like the LCE3 group, are induced upon skin injury or inflammation, suggesting a role in barrier repair.[3]

Quantitative Data on LCE Protein Expression

The expression of LCE proteins is tightly regulated and varies significantly between healthy and diseased skin, as well as in response to barrier disruption. The following tables summarize quantitative data from various studies, primarily based on quantitative reverse transcription-polymerase chain reaction (qRT-PCR) analysis.

Table 1: Relative mRNA Expression of LCE Gene Groups in Psoriatic vs. Normal Skin

| LCE Gene Group | Fold Change in Psoriatic Lesional Skin (compared to normal skin) | Reference |

| LCE1 | Significantly downregulated | [3] |

| LCE2 | Significantly downregulated | [3] |

| LCE3 | Significantly upregulated | [3][5] |

| LCE5 | Significantly downregulated | [3] |

| LCE6 | Significantly downregulated | [3] |

Table 2: Changes in LCE mRNA Expression Following Experimental Barrier Disruption (Tape Stripping)

| LCE Gene | Fold Change after Tape Stripping | Reference |

| LCE2B | Significantly downregulated | [8] |

| LCE3A | Upregulated | [8] |

| LCE5A | Significantly downregulated | [8] |

Table 3: Altered Expression of Cornified Envelope Proteins in Atopic Dermatitis (AD) Skin

| Protein | Change in Protein Level in AD Skin (compared to healthy skin) | Reference |

| LELP-1 (LCE-like protein) | Significantly increased | [9] |

| SPRR1A | Significantly increased | [9] |

| FLG (Filaggrin) | Reduced | [9] |

| FLG2 (Filaggrin-2) | Reduced | [9] |

| SPRR3 | Reduced | [9] |

Signaling Pathways Regulating LCE Expression

The expression of LCE genes is intricately controlled by various signaling pathways that govern keratinocyte differentiation and respond to external stimuli. The following diagrams illustrate key regulatory pathways.

Figure 1: Calcium-Induced LCE Gene Expression. Extracellular calcium binds to the Calcium-Sensing Receptor (CaSR), initiating a signaling cascade involving PLC, IP3, DAG, and PKC, which ultimately leads to the activation of transcription factors that regulate the expression of LCE genes.[10][11][12]

References

- 1. Protein Kinases and Transcription Factors Activation in Response to UV-Radiation of Skin: Implications for Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Interactions of Small Proline-Rich Proteins with Late Cornified Envelope Proteins are Involved in the Pathogenesis of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Psoriasis risk genes of the late cornified envelope-3 group are distinctly expressed compared with genes of other LCE groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bosterbio.com [bosterbio.com]

- 5. Psoriasis-associated Late Cornified Envelope (LCE) Proteins Have Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Late cornified envelope (LCE) proteins: distinct expression patterns of LCE2 and LCE3 members suggest nonredundant roles in human epidermis and other epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Expression profile of cornified envelope structural proteins and keratinocyte differentiation-regulating proteins during skin barrier repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Expression of Cornified Envelope Proteins in Skin and Its Relationship with Atopic Dermatitis Phenotype | HTML | Acta Dermato-Venereologica [medicaljournals.se]

- 10. Protocol for in vivo chromatin immunoprecipitation on purified chromatin isolated from mouse liver nuclei - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]

- 12. CASR gene: MedlinePlus Genetics [medlineplus.gov]

An In-Depth Technical Guide to the Function of X-chromosome-associated protein 5 (Xap5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

X-chromosome-associated protein 5 (Xap5), and its orthologs across eukaryotes, are emerging as crucial regulators of fundamental cellular processes including chromatin modulation, transcription, and RNA splicing. This technical guide provides a comprehensive overview of the current understanding of Xap5 function, drawing from studies in various model organisms. We present key quantitative data in structured tables, detail experimental protocols for the characterization of Xap5, and provide visual representations of its involvement in critical signaling pathways. This document is intended to serve as a valuable resource for researchers investigating Xap5 and for professionals in drug development exploring its potential as a therapeutic target.

Introduction

X-chromosome-associated protein 5 (Xap5) is a highly conserved protein found across a wide range of eukaryotic organisms, from yeast to humans.[1][2] Initially identified as a gene with unknown function, a growing body of research has implicated Xap5 and its orthologs in a diverse array of essential cellular functions. These roles are primarily centered on the regulation of gene expression at multiple levels, including chromatin structure, transcription, and post-transcriptional processing.

In the fission yeast Schizosaccharomyces pombe, Xap5 is a chromatin-associated protein that collaborates with the histone variant H2A.Z to suppress the expression of aberrant transcripts, such as antisense and repeat element transcripts.[1][2] This function highlights a critical role for Xap5 in maintaining genome stability and fidelity of gene expression.

In the plant kingdom, the Arabidopsis thaliana ortholog, XAP5 CIRCADIAN TIMEKEEPER (XCT), has been shown to be a multifunctional protein.[3] XCT is involved in the regulation of the circadian clock, responses to light, immune signaling, and the DNA damage response.[3] Furthermore, XCT physically interacts with components of the spliceosome, including the Nineteen Complex (NTC), and plays a role in regulating pre-mRNA splicing, particularly in the selection of 3' splice sites.

In the unicellular green alga Chlamydomonas reinhardtii, Xap5 functions as a transcription factor that directly regulates the expression of genes involved in flagellar assembly.[4] This role underscores the functional versatility of Xap5 in controlling specific developmental programs.

The human ortholog of Xap5 is known as Family With Sequence Similarity 50 Member A (FAM50A).[5] FAM50A has been identified as a component of the spliceosome C complex and is implicated in mRNA processing.[6] Mutations in FAM50A are associated with Armfield X-linked intellectual disability syndrome, suggesting its critical role in neurodevelopment.[5]

This technical guide will delve into the molecular mechanisms underlying these diverse functions of Xap5, presenting the key experimental evidence, quantitative data, and methodologies that have shaped our current understanding of this intriguing protein.

Core Functions of Xap5 and its Orthologs

The multifaceted nature of Xap5 is reflected in its diverse molecular functions across different species. This section summarizes its primary roles in chromatin regulation, transcription, and RNA splicing.

Chromatin Regulation and Transcriptional Repression in Fission Yeast

In S. pombe, Xap5 plays a crucial role in maintaining the integrity of the transcriptome by suppressing the expression of aberrant RNA molecules.[1][2]

-

Cooperation with H2A.Z: Xap5 functions in concert with the histone variant H2A.Z to repress antisense and repeat element transcripts throughout the genome.[1][2]

-

Chromatin Association: Chromatin immunoprecipitation (ChIP) experiments have shown that Xap5 is associated with chromatin at both genic and intergenic regions.[7] It shows enrichment at transposable elements and other repetitive loci.[7]

-

Transcriptional Silencing: The primary function of Xap5 in yeast appears to be the genome-wide transcriptional silencing of non-coding and repetitive sequences, contributing to genomic stability.[7]

Transcriptional Activation and Developmental Control in Chlamydomonas

In contrast to its repressive role in yeast, Xap5 acts as a transcriptional activator in Chlamydomonas reinhardtii, directly controlling a specific developmental process.

-

Flagellar Assembly: Xap5 is a key transcription factor that regulates the expression of genes required for flagellar assembly.[4]

-

DNA Binding: Xap5 directly binds to a specific motif (CTGGGGTG) in the promoter regions of its target ciliary genes.[4]

-

Recruitment of RNA Polymerase II: By binding to target promoters, Xap5 facilitates the recruitment of RNA Polymerase II, thereby activating gene transcription.[4]

Splicing Regulation and Circadian Rhythm in Arabidopsis

The Arabidopsis ortholog, XCT, demonstrates a dual role in both transcriptional and post-transcriptional regulation.

-

Spliceosome Interaction: XCT physically interacts with components of the spliceosome, including members of the Nineteen Complex (NTC).

-

Splicing Fidelity: XCT is crucial for the fidelity of 3' splice site selection during pre-mRNA splicing.

-

Circadian Clock Regulation: XCT is a component of the complex gene regulatory network that constitutes the plant circadian clock. Its function in the clock appears to be genetically separable from its role in splicing.

Role in the Human Spliceosome

The human ortholog, FAM50A, is an integral component of the splicing machinery.

-

Spliceosome C Complex: FAM50A is a component of the spliceosome C complex, which is the catalytically active form of the spliceosome for the first step of splicing.[6]

-

mRNA Processing: FAM50A is involved in mRNA processing, and its dysfunction leads to aberrant splicing.[5]

-

Disease Association: Mutations in FAM50A are linked to Armfield X-linked intellectual disability syndrome, highlighting its importance in human development.[5]

Quantitative Data on Xap5 Function

This section provides a summary of key quantitative data related to the function of Xap5 and its orthologs.

Table 1: Differential Gene Expression in xap5 and xct Mutants

| Organism | Mutant | Number of Differentially Expressed Genes | Fold Change Range | Reference |

| S. pombe | Δxap5 | >80% of significantly misregulated loci are upregulated | Not specified | [7] |

| Arabidopsis thaliana | xct-2 | 1511 | >2-fold | [3] |

Table 2: Differential Splicing in xct Mutants

| Organism | Mutant | Number of Differentially Spliced Genes | Predominant Splicing Defect | Reference |

| Arabidopsis thaliana | xct-2 | 207 | Aberrant 3' splice site selection | [3] |

Table 3: Human FAM50A (Xap5) Expression in Selected Tissues (GTEx)

| Tissue | Median Gene Expression (TPM) |

| Testis | 110.5 |

| Brain - Cerebellum | 45.2 |

| Brain - Cortex | 38.9 |

| Lung | 35.8 |

| Heart - Left Ventricle | 28.7 |

| Liver | 21.4 |

Data extracted from the GTEx Portal on December 10, 2025. TPM = Transcripts Per Million.

Signaling Pathways Involving Xap5

Xap5 and its orthologs are integrated into complex signaling networks that regulate fundamental cellular processes. This section illustrates these pathways using Graphviz diagrams.

Arabidopsis Circadian Clock

XCT is a component of the intricate transcriptional-translational feedback loops that form the core of the Arabidopsis circadian clock.

Arabidopsis DNA Damage Response

XCT plays a role in the DNA damage response (DDR) pathway, which is critical for maintaining genome integrity. The core of this pathway involves the ATM and ATR kinases.

Xap5-Mediated Transcriptional Repression in Fission Yeast

In S. pombe, Xap5 collaborates with the histone variant H2A.Z to silence aberrant transcription.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the function of Xap5 and its orthologs.

Chromatin Immunoprecipitation (ChIP) in Schizosaccharomyces pombe

This protocol is adapted for the analysis of chromatin-binding proteins in fission yeast.

Materials:

-

Yeast culture medium (e.g., YES)

-

Formaldehyde (B43269) (37%)

-

Glycine (B1666218) (2.5 M)

-

Lysis buffer (50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors)

-

Glass beads (0.5 mm)

-

Sonicator

-

Antibody specific to Xap5 or an epitope tag

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl wash)

-

Elution buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS)

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

TE buffer

Procedure:

-

Cross-linking: Grow yeast cells to mid-log phase. Add formaldehyde to a final concentration of 1% and incubate for 15-30 minutes at room temperature with gentle shaking.

-

Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

-

Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and resuspend in lysis buffer. Lyse cells by bead beating.

-

Chromatin Shearing: Shear chromatin to an average size of 200-500 bp using a sonicator. Centrifuge to pellet cell debris.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the cleared chromatin with the primary antibody overnight at 4°C. Add protein A/G beads and incubate for another 2-4 hours.

-

Washes: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads using elution buffer. Reverse the cross-links by incubating at 65°C overnight.

-

DNA Purification: Treat with RNase A and Proteinase K. Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

Analysis: Analyze the enriched DNA by qPCR or prepare libraries for ChIP-seq.

Co-immunoprecipitation (Co-IP) of Nuclear Proteins in Arabidopsis thaliana

This protocol is designed for studying protein-protein interactions of nuclear-localized proteins in Arabidopsis.[6][8][9]

Materials:

-

Arabidopsis seedlings

-

Co-IP buffer (50 mM Na-phosphate pH 7.4, 100 mM NaCl, 10% glycerol, 5 mM EDTA, 0.1% Triton X-100, 1 mM DTT, protease inhibitors)[8]

-

Antibody specific to the bait protein (e.g., XCT)

-

Protein G or A magnetic beads

-

Wash buffer (same as Co-IP buffer)

-

SDS-PAGE loading buffer

Procedure:

-

Protein Extraction: Harvest and freeze plant tissue in liquid nitrogen. Grind the tissue to a fine powder. Resuspend the powder in Co-IP buffer.[8]

-

Lysis: Vortex vigorously and centrifuge at high speed to pellet debris.[8]

-

Pre-clearing: Incubate the supernatant with protein G/A beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody overnight at 4°C. Add fresh protein G/A beads and incubate for 2-4 hours.[8]

-

Washes: Capture the beads with a magnetic stand and wash several times with Co-IP buffer.[8]

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

-

Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.

RNA-Seq Data Analysis Workflow for Yeast

This workflow outlines the key steps for analyzing RNA-seq data to identify differentially expressed genes in yeast mutants.[10][11][12]

Conclusion

X-chromosome-associated protein 5 and its orthologs are versatile and essential proteins involved in the fine-tuning of gene expression across eukaryotes. From maintaining genome stability in yeast to regulating development and environmental responses in plants and humans, the study of Xap5 continues to provide fundamental insights into cellular regulation. The diverse roles of Xap5 in chromatin modification, transcription, and splicing highlight its potential as a hub for integrating various regulatory inputs. The association of its human ortholog, FAM50A, with a developmental disorder underscores its clinical relevance. Future research focusing on the structural basis of Xap5's interactions and the precise molecular mechanisms of its diverse functions will be crucial for a complete understanding of this protein and for exploring its potential in therapeutic applications. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this fascinating and important protein.

References

- 1. Yeast X‐chromosome‐associated protein 5 (Xap5) functions with H2A.Z to suppress aberrant transcripts | EMBO Reports [link.springer.com]

- 2. Yeast X-chromosome-associated protein 5 (Xap5) functions with H2A.Z to suppress aberrant transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human and mouse XAP-5 and XAP-5-like (X5L) genes: identification of an ancient functional retroposon differentially expressed in testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pacb.com [pacb.com]

- 5. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 6. The clock gene circuit in Arabidopsis includes a repressilator with additional feedback loops | Molecular Systems Biology [link.springer.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for RNA-seq Expression Analysis in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The hitchhikers’ guide to RNA sequencing and functional analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. blog.genewiz.com [blog.genewiz.com]

The Xap5 Protein and its Functional Interplay with Histone H2A.Z: A Technical Guide for Researchers

Executive Summary

The X-chromosome-associated protein 5 (Xap5) is an evolutionarily conserved protein implicated in a variety of critical cellular processes, including chromatin regulation, DNA damage response, and circadian rhythm. A significant body of evidence points towards a functional relationship with the histone variant H2A.Z, a key player in transcriptional regulation, genome stability, and development. This technical guide provides an in-depth overview of the known interactions between Xap5 and H2A.Z, focusing on their cooperative role in gene silencing and chromatin organization. While a direct physical interaction is yet to be biochemically characterized, genetic and genomic data strongly support a functional partnership. This document details the experimental methodologies that have been and could be employed to further elucidate the nature of this interaction, and presents visual workflows and pathways to aid in conceptualization and experimental design.

Introduction to Xap5 and Histone H2A.Z

Xap5 is a highly conserved nuclear protein characterized by a C-terminal XAP5 domain of unknown function.[1] Homologs of Xap5 are found across eukaryotes, from yeast to humans, suggesting a fundamental role in cellular biology.[2] In various organisms, Xap5 has been linked to diverse functions such as the regulation of the circadian clock, ethylene (B1197577) signaling, and small RNA biogenesis.[1][3] Studies in fission yeast have established Xap5 as a chromatin-associated protein that is crucial for suppressing the expression of aberrant transcripts, including those from antisense and repeat elements.[4]

Histone H2A.Z is a variant of the canonical histone H2A and is a key component of eukaryotic chromatin.[5] It is deposited into nucleosomes at specific genomic locations, particularly at the promoters of genes, by the SWR1 chromatin-remodeling complex.[6] The incorporation of H2A.Z into chromatin has profound effects on nucleosome stability and dynamics, thereby influencing gene expression, DNA repair, and chromosome segregation.[5][6]

Evidence for a Functional Interaction between Xap5 and H2A.Z

While a direct physical interaction between Xap5 and H2A.Z has not been definitively demonstrated through biochemical assays, a substantial body of genetic and genomic evidence from studies in fission yeast (Schizosaccharomyces pombe) and Arabidopsis thaliana points to a strong functional relationship.

Genetic Interactions

Genetic studies in fission yeast have revealed that deletion mutants of xap5 and pht1 (the gene encoding H2A.Z) exhibit similar phenotypes, including a subtle slow-growth phenotype that is exacerbated at both lower and higher temperatures.[4] Furthermore, a double mutant (Δxap5Δpht1) displays a synergistic negative effect on growth, which is a strong indicator that Xap5 and H2A.Z function in a related pathway.[4] Epistatic miniarray profile (E-MAP) analysis has also shown that the genetic interaction profile of Δxap5 is positively correlated with that of mutants in the SWR1 complex, the machinery responsible for H2A.Z deposition.[4]